molecular formula C3H7NO3 B559539 D-serine CAS No. 312-84-5

D-serine

Cat. No. B559539
CAS RN: 312-84-5
M. Wt: 105.09 g/mol
InChI Key: MTCFGRXMJLQNBG-UWTATZPHSA-N
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Description

D-serine is an α-amino acid that is used in the biosynthesis of proteins . It contains an α-amino group (which is in the protonated − NH+ 3 form under biological conditions), a carboxyl group (which is in the deprotonated − COO− form under biological conditions), and a side chain consisting of a hydroxymethyl group, classifying it as a polar amino acid . It can be synthesized in the human body under normal physiological circumstances, making it a nonessential amino acid . It is encoded by the codons UCU, UCC, UCA, UCG, AGU and AGC .


Synthesis Analysis

D-serine is synthesized from L-serine by the enzyme serine racemase . Racemase also catalyzes the breakdown of D-serine into ammonia and pyruvate . It is oxidized to hydroxypyruvate by D-amino acid oxidase .


Molecular Structure Analysis

The molecular formula of D-serine is C3H7NO3 . Its average mass is 105.093 Da and its monoisotopic mass is 105.042595 Da .


Chemical Reactions Analysis

D-serine is a dextro amino acid present in neurons, astrocytes, and microglia . It is involved in the biosynthesis of PURINES; PYRIMIDINES; and other amino acids . D-serine is also involved in the regulation of cAMP signaling in the development processes of D. discoideum .


Physical And Chemical Properties Analysis

D-serine appears as white crystals or powder . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 394.8±32.0 °C at 760 mmHg . It is soluble in water and almost insoluble in ethanol, acetone or ethanol .

Scientific Research Applications

  • Therapeutic Agent in Schizophrenia and Depression : D-serine may serve as a therapeutic agent in schizophrenia and depression. It has been used in clinical studies to evaluate its effectiveness, often in combination with antipsychotics. D-serine may also have antidepressant properties and could be a biomarker for antidepressant response to ketamine. This highlights its potential role in reducing cognitive dysfunction associated with these conditions (MacKay et al., 2019).

  • Role in Metabolic Processes : D-serine plays a crucial role in various metabolic processes, such as the synthesis of proteins, lipids, and nucleotides. It also contributes to the balance of folate metabolism and redox homeostasis, which are vital for cell proliferation and health (Kalhan & Hanson, 2012).

  • Treatment of Treatment-Refractory Schizophrenia : D-serine has been found effective as an add-on treatment for schizophrenia, particularly in cases where patients are resistant to traditional treatments. It improves symptoms when used alongside conventional neuroleptics (Tsai et al., 1998).

  • Role in the Vertebrate Retina : D-serine is present in the vertebrate retina and contributes to the physiological activation of NMDA receptors. This discovery opens new questions about the role of glial cells in regulating neuronal excitability through the release of D-serine (Stevens et al., 2003).

  • Impact on Insulin Secretion and Glucose Metabolism : Chronic D-serine supplementation can affect systemic glucose metabolism by modulating insulin secretion. This highlights a novel role of D-serine in metabolic regulation (Suwandhi et al., 2018).

  • Gene Expression Changes Related to Neurodegenerative Disorders : D-serine exposure can result in gene expression changes implicated in neurodegenerative disorders and neuronal dysfunction. This suggests potential adverse effects of D-serine treatment and its impact on neuronal functions (Davidson et al., 2009).

  • Cognitive Enhancement : Low doses of D-serine can improve recognition and working memory in mice, indicating its potential use as a cognitive enhancer in conditions where these cognitive domains are impaired (Bado et al., 2011).

  • Role in Cancer : D-serine is involved in the serine biosynthetic pathway, which plays a role in cancer cell proliferation. The enzyme D-3-phosphoglycerate dehydrogenase, involved in this pathway, is highly expressed in tumors, suggesting a link between serine metabolism and cancer (Zhao et al., 2020).

  • Neurotransmitter Functions and Neurological Disorders : D-serine plays an important role as a neurotransmitter in the CNS and is implicated in various physiological and pathological processes, including CNS development, memory, learning, excitotoxicity, and several neurological disorders (Fuchs et al., 2011).

  • D-serine as a Cognitive Enhancer : D-serine is recognized as a modulator of synaptic plasticity and cognitive processes. Its pathway is associated with cognitive deficits in conditions like schizophrenia, Alzheimer’s disease, and depression, suggesting its potential role in diagnosis and therapy (Guercio & Panizzutti, 2018).

Safety And Hazards

D-serine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2R)-2-amino-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9041021
Record name D-Serine
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Molecular Weight

105.09 g/mol
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Physical Description

Solid
Record name D-Serine
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Solubility

364 mg/mL at 20 °C
Record name D-Serine
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Product Name

D-serine

CAS RN

312-84-5
Record name D-Serine
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Record name D-Serine
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Record name SERINE, D-
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Record name D-Serine
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Melting Point

229 °C
Record name D-Serine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03929
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Record name D-Serine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42,600
Citations
L Pollegioni, S Sacchi - Cellular and Molecular Life Sciences, 2010 - Springer
… Here, we present an overview of the current knowledge of the metabolism of d-serine in … of d-serine, serine racemase, and d-amino acid oxidase. Furthermore, we discuss how d-serine …
Number of citations: 130 link.springer.com
H Wolosker, DT Balu, JT Coyle - Trends in neurosciences, 2016 - cell.com
… that neuronal, rather than astrocytic d-serine, modulates synaptic plasticity. Here… d-serine levels by synthesizing l-serine that shuttles to neurons to fuel the neuronal synthesis of d-serine…
Number of citations: 167 www.cell.com
MRV Horn, M Sild, ES Ruthazer - Frontiers in cellular neuroscience, 2013 - frontiersin.org
… In this review we will examine the data that D-serine and its associated enzyme serine … D-serine is actively released by glial cells and examine the studies that have implicated D-serine …
Number of citations: 153 www.frontiersin.org
T Nishikawa - Journal of Chromatography B, 2011 - Elsevier
… of d-serine carefully exclude the possibility that d-serine is … of brain d-serine as this step in the history of d-serine research … the physiological functions of d-serine and their association …
Number of citations: 155 www.sciencedirect.com
A Hashimoto, T Nishikawa, T Hayashi, N Fujii… - FEBS …, 1992 - Wiley Online Library
… still lower than the free D-serine content in the present study. … to those of the authentic D-serine derivative. These findings … of the free D-serine detected in the present study would be …
Number of citations: 527 febs.onlinelibrary.wiley.com
JT Kantrowitz, AK Malhotra, B Cornblatt, G Silipo… - Schizophrenia …, 2010 - Elsevier
… safety of d-serine at doses > 30 mg/kg/day; a 4-week, open-label trial of adjunctive D-serine (… In this study, we evaluated clinical effects of D-serine at doses > 30 mg/kg/d with emphasis …
Number of citations: 254 www.sciencedirect.com
H Wolosker - Molecular neurobiology, 2007 - Springer
… on d-serine disposition. In this review, I discuss recent advances in the field and propose a novel model of d-serine signaling that includes a bidirectional flow of d-serine between …
Number of citations: 212 link.springer.com
D Rosenberg, E Kartvelishvily, M Shleper… - The FASEB …, 2010 - ncbi.nlm.nih.gov
… Here, we investigate the pathways for d-serine release using primary cultures, brain slices, … with the notion that d-serine is exclusively released from astrocytes, we found that d-serine is …
Number of citations: 141 www.ncbi.nlm.nih.gov
H Wolosker, KN Sheth, M Takahashi… - Proceedings of the …, 1999 - National Acad Sciences
… d-serine from type II astrocytes, implying that synaptic release of glutamate triggers release of d-serine … Although in most parts of the brain the distribution of d-serine resembles NMDA …
Number of citations: 614 www.pnas.org
K Hashimoto, T Fukushima, E Shimizu, S Okada… - Progress in Neuro …, 2004 - Elsevier
… In this study, we found that serum levels of d-serine and the ratio of d-serine to total serine in patients with AD were decreased in comparison with those of normal controls. Therefore, …
Number of citations: 136 www.sciencedirect.com

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